molecular formula C15H17FN4O2 B2808647 1-(4-fluoro-3-methylphenyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1326918-85-7

1-(4-fluoro-3-methylphenyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2808647
CAS No.: 1326918-85-7
M. Wt: 304.325
InChI Key: QJBAOZHMVFDBRF-UHFFFAOYSA-N
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Description

1-(4-fluoro-3-methylphenyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1-(4-fluoro-3-methylphenyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. Here is a general outline of the synthetic route:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoro-3-methylbenzyl chloride and tetrahydrofuran-2-carboxylic acid.

    Formation of Triazole Ring: The key step involves the formation of the triazole ring through a cycloaddition reaction, often referred to as the “click” reaction. This reaction typically involves the use of azides and alkynes under copper-catalyzed conditions.

    Amidation: The final step involves the amidation of the triazole ring with tetrahydrofuran-2-ylmethylamine to form the desired compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

1-(4-fluoro-3-methylphenyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction may lead to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the aromatic ring or the triazole ring are replaced with other groups. Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-fluoro-3-methylphenyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new chemical entities.

    Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound in drug discovery and development.

    Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-fluoro-3-methylphenyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

1-(4-fluoro-3-methylphenyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide can be compared with other triazole derivatives, such as:

    1-(4-chlorophenyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide: This compound has a similar structure but with a chlorine atom instead of a fluorine atom. The presence of different halogens can affect the compound’s reactivity and biological activity.

    1-(4-methylphenyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide: This compound lacks the fluorine atom, which may result in different chemical and biological properties.

Properties

IUPAC Name

1-(4-fluoro-3-methylphenyl)-N-(oxolan-2-ylmethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN4O2/c1-10-7-11(4-5-13(10)16)20-9-14(18-19-20)15(21)17-8-12-3-2-6-22-12/h4-5,7,9,12H,2-3,6,8H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJBAOZHMVFDBRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C=C(N=N2)C(=O)NCC3CCCO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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